(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide is a complex organic compound characterized by its cyano, dichlorophenyl, furan, and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide typically involves a multi-step process. One common route includes the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and bases like piperidine or pyridine .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and polymers
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields .
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O3/c1-2-28-17-5-3-4-16(12-17)26-22(27)15(13-25)10-18-7-9-21(29-18)14-6-8-19(23)20(24)11-14/h3-12H,2H2,1H3,(H,26,27)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWWTTQWFDEOBZ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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